molecular formula C17H19N3O5S B2747581 N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 441745-96-6

N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B2747581
CAS No.: 441745-96-6
M. Wt: 377.42
InChI Key: QCCJGASCIQWJHN-UHFFFAOYSA-N
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Description

N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound with the molecular formula C17H19N3O5S and a molecular weight of 377.42 g/mol. This compound is characterized by the presence of a furan ring, a piperazine ring, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

The synthesis of N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the furan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This is achieved through nucleophilic substitution reactions, where the piperazine ring is introduced to the furan ring.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride under acidic conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the existing substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetamide group.

Mechanism of Action

The mechanism of action of N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can be compared with other similar compounds, such as:

    N-phenylacetamide sulphonamides: These compounds share a similar sulfonyl group but differ in their substituents on the phenyl ring.

    Phenoxy acetamide derivatives: These compounds have a phenoxy group instead of a furan ring and are studied for their pharmacological activities, including anticancer and antimicrobial properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-13(21)18-14-4-6-15(7-5-14)26(23,24)20-10-8-19(9-11-20)17(22)16-3-2-12-25-16/h2-7,12H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCJGASCIQWJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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